molecular formula C9H10F2O2 B13062238 (R)-1-(2-(Difluoromethoxy)phenyl)ethanol

(R)-1-(2-(Difluoromethoxy)phenyl)ethanol

Cat. No.: B13062238
M. Wt: 188.17 g/mol
InChI Key: JDCCMEBGZPSFEE-ZCFIWIBFSA-N
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Description

®-1-(2-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Difluoromethoxy)phenyl)ethanol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperatures and pressures to optimize yield and enantiomeric purity .

Industrial Production Methods

Industrial production of ®-1-(2-(Difluoromethoxy)phenyl)ethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Difluoromethoxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(difluoromethoxy)benzaldehyde, while reduction may produce 2-(difluoromethoxy)ethylbenzene .

Scientific Research Applications

®-1-(2-(Difluoromethoxy)phenyl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ®-1-(2-(Difluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of ®-1-(2-(Difluoromethoxy)phenyl)ethanol.

    2-(Difluoromethoxy)ethylbenzene: A reduced form of the compound with different chemical properties.

Uniqueness

®-1-(2-(Difluoromethoxy)phenyl)ethanol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the difluoromethoxy group also imparts distinct chemical properties, such as increased lipophilicity and stability .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

(1R)-1-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1

InChI Key

JDCCMEBGZPSFEE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC(F)F)O

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)O

Origin of Product

United States

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